molecular formula C19H20N2O2S2 B11657495 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole

3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole

Katalognummer: B11657495
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: ZVDCLQVZQZTURU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole is a specialized pyrazole derivative of significant interest in medicinal and synthetic chemistry. The pyrazole nucleus is a prominent scaffold in the pharmaceutical industry, serving as the core structure of several blockbuster drugs due to its wide range of biological activities . This particular compound features a tosyl (p-toluenesulfonyl) group at the 1-position of the pyrazole ring, a modification that typically enhances metabolic stability and can alter the compound's reactivity, making it a valuable intermediate or a potential ligand in catalytic systems. Research Applications and Value: Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, including potential use as anti-anxiety, antipyretic, analgesic, anti-inflammatory, and antimicrobial agents . The specific substitution pattern on this molecule—combining a p-tolylthio group at the 4-position with a tosyl group at the 1-position—suggests its utility in structure-activity relationship (SAR) studies. Researchers can employ this compound to develop novel enzyme inhibitors or as a key building block for constructing more complex chemical entities. Furthermore, such pyrazole compounds have been used as ligands in transition metal chemistry, where the heterocyclic nucleus can coordinate to metal atoms, leading to complexes with potential catalytic activity . Usage Note: This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use.

Eigenschaften

Molekularformel

C19H20N2O2S2

Molekulargewicht

372.5 g/mol

IUPAC-Name

3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-(4-methylphenyl)sulfonylpyrazole

InChI

InChI=1S/C19H20N2O2S2/c1-13-5-9-17(10-6-13)24-19-15(3)20-21(16(19)4)25(22,23)18-11-7-14(2)8-12-18/h5-12H,1-4H3

InChI-Schlüssel

ZVDCLQVZQZTURU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with p-tolylthiol and tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Key Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Introduction of the tosyl group :

    • Reagents : p-Toluenesulfonyl chloride, base (e.g., pyridine).

    • Mechanism : Nucleophilic substitution at the pyrazole nitrogen, facilitated by the lone pair of the heterocyclic nitrogen .

    • Conditions : Room temperature or mild heating, often in polar aprotic solvents like THF or dichloromethane .

  • Thioether group incorporation :

    • Reagents : p-Toluenethiol or p-tolylthiol derivatives.

    • Mechanism : Substitution of a leaving group (e.g., halide, tosyl) at the 4-position of the pyrazole ring .

Synthetic Step Reagents/Conditions Yield Key Reference
Tosylation of pyrazolep-Toluenesulfonyl chloride, pyridine95%
Thiolation (S-substitution)p-Toluenethiol, base41–93%

Nucleophilic Substitution (Tosyl Group)

The tosyl group (–OTs) serves as an excellent leaving group, enabling substitutions:

  • Reaction with amines : Forms amides or imines under basic conditions .

  • Reaction with alcohols : Generates ethers via Williamson ether synthesis .

  • Reaction with thiols : Potential for intermolecular thiol-disulfide exchange .

Thioether Reactivity

The p-tolylthio group (–S–C₆H₄–Me) participates in:

  • Oxidation : Converts to sulfoxides (–SO–) or sulfones (–SO₂–) using oxidizing agents like H₂O₂ or mCPBA .

  • Nucleophilic substitution : Displacement of the thioether by stronger nucleophiles (e.g., amines, hydroxide) .

Pyrazole Ring Reactivity

The pyrazole ring undergoes:

  • Electrophilic aromatic substitution : At positions 3 or 5 (methyl-substituted positions are less reactive) .

  • Reduction : Cleavage of the heterocycle under strong reducing conditions (e.g., LiAlH₄) .

Comparative Analysis of Related Compounds

Compound Structural Features Reactivity Highlights
3,5-Dimethyl-1H-pyrazoleUnsubstituted pyrazole ringLimited reactivity due to absence of leaving groups
4-Chloro-3,5-dimethyl-1H-pyrazoleChlorine substituent at position 4Chlorine is a weaker leaving group vs. tosyl
3,5-Dimethyl-4-(p-tolylsulfonyl)-1H-pyrazoleSulfonamide groupHigher polarity, potential for hydrogen bonding

Biological and Chemical Significance

While not the focus of this article, preliminary studies suggest the compound exhibits antimicrobial activity , likely influenced by its thioether and tosyl groups . The tosyl group’s leaving-group ability makes it a versatile intermediate for drug design, particularly in targeting enzymes or receptors via nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of pyrazoles exhibit a broad spectrum of antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor and Antiviral Activities
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Additionally, certain derivatives have exhibited antiviral activity against coronaviruses, making them candidates for further development in antiviral therapies .

Applications in Drug Development

The unique structural features of 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole make it a valuable scaffold in pharmaceutical chemistry. Its ability to modulate biological targets allows for the design of novel therapeutic agents. This compound serves as a precursor for synthesizing more complex heterocycles that possess enhanced biological activities.

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring could enhance activity and selectivity .

Case Study 2: Antitumor Activity

In vitro assays revealed that certain derivatives of this pyrazole compound exhibited potent antitumor activity by inhibiting cancer cell growth through the disruption of microtubule dynamics. The structure-activity relationship (SAR) studies suggested that specific substitutions on the aromatic rings could optimize efficacy against different cancer types .

Comparative Data Table

PropertyThis compoundOther Pyrazole Derivatives
Antibacterial Activity Significant against various strainsVaries widely
Antitumor Activity Inhibits tubulin polymerizationSome show similar effects
Antiviral Activity Effective against coronavirusesLimited efficacy reported
Synthesis Yield Up to 95% with optimized conditionsGenerally lower yields

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in antimicrobial or anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The tosyl group at position 1 distinguishes the target compound from analogs like 3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole (), where position 1 is unsubstituted.

In contrast, (E)-3,5-dimethyl-1-p-tolyl-4-(p-tolyl-diazenyl)-1H-pyrazole () features a diazenyl group at position 4 instead of the thioether. The diazenyl group introduces conjugation and redox activity, which could influence photophysical properties or reactivity in catalytic applications.

Data Tables and Comparative Analysis

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Key Substituents Molecular Features Biological Activity Key References
3,5-Dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole 1-Tosyl, 3,5-diMe, 4-p-tolylthio High polarity, sulfur-rich Not reported
3,5-Dimethyl-4-(p-tolylthio)-1H-pyrazole 1-H, 3,5-diMe, 4-p-tolylthio Reduced steric hindrance Not reported
(E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyl-diazenyl)-1H-pyrazole 1-p-Tolyl, 4-diazenyl Conjugated π-system Structural characterization
3,5-Diphenyl-1H-pyrazole 3,5-DiPh Lipophilic, planar Cytotoxic, pro-oxidant
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Fused pyrimidine ring Rigid, hydrogen-bonding motifs Enzyme inhibition potential

Biologische Aktivität

3,5-Dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a p-tolylthio group and a tosyl group. This arrangement contributes to its unique chemical properties and biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, which are crucial mediators in inflammatory processes. In a study, derivatives of pyrazole demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored, particularly against various bacterial strains. Pyrazole derivatives have been synthesized and tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising results. One study highlighted that specific derivatives exhibited significant antibacterial activity, suggesting that the p-tolylthio substitution enhances this effect .

3. Anticancer Potential

The anticancer potential of pyrazole derivatives is notable, with several studies indicating their ability to induce apoptosis in cancer cells. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, some derivatives have shown IC50 values in the low micromolar range against breast cancer cells, indicating potent activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Condensation Reactions : Utilizing arylhydrazines and appropriate carbonyl compounds under acidic or basic conditions.
  • Iodine-Catalyzed Reactions : A metal-free approach that yields high purity products with good yields .

Case Study 1: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory properties of several pyrazole derivatives including this compound, it was found that these compounds significantly reduced edema in animal models when administered at specific dosages. The results indicated a correlation between the structure of the compounds and their anti-inflammatory efficacy.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A76%86%
Compound B85%93%
3,5-Dimethyl-4-(p-tolylthio)-1-tosyl81%90%

Case Study 2: Antimicrobial Activity

A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that the presence of the p-tolylthio group significantly enhanced antimicrobial activity compared to other tested groups.

CompoundS. aureus Inhibition Zone (mm)E. coli Inhibition Zone (mm)
Control1512
3,5-Dimethyl-4-(p-tolylthio)-1-tosyl2220

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-4-(p-tolylthio)-1-tosyl-1H-pyrazole?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole core functionalization. Key steps include:

  • Thioether formation : Reacting 3,5-dimethylpyrazole with p-tolyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the p-tolylthio group .
  • Tosylation : Treating the intermediate with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane, catalyzed by triethylamine to install the tosyl protecting group at the N1 position .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity (>95%).

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thioether formationp-Tolyl thiol, K₂CO₃, DMF, 80°C, 6h65–70
TosylationTsCl, Et₃N, DCM, 0°C → RT, 12h80–85

Q. How can the structure of this compound be unambiguously confirmed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and sulfonyl group (no direct protons but inferred via coupling) .
    • ¹³C NMR : Tosyl carbonyl (δ ~145 ppm), pyrazole carbons (δ 105–160 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and confirms stereochemistry .
  • FTIR : Key peaks include S=O stretch (1130–1180 cm⁻¹) and C-S bond (600–700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

Methodological Answer: Ambiguities in XRD data (e.g., disorder, twinning) require advanced strategies:

  • SHELXD/SHELXE : Employ dual-space algorithms to solve phase problems in cases of weak diffraction or partial occupancy .
  • ORTEP-3 Validation : Use thermal ellipsoid plots to identify anomalous displacement parameters, then re-refine with SHELXL using restraints for bond lengths/angles .
  • Twinned Data Handling : Apply the Hooft parameter or BASF scale factor in SHELXL to model twinning .

Q. Example Workflow :

Index raw data with CrysAlisPro .

Solve structure using SHELXD .

Refine with SHELXL (R-factor < 0.05).

Validate geometry with PLATON/ORTEP-3 .

Q. How to address contradictions between spectral data and computational modeling results?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or dynamic processes:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to validate tautomeric forms .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers (e.g., tosyl group rotation) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out impurities .

Case Study : If NMR shows unexpected splitting, model temperature-dependent conformational changes using Gaussian or ORCA software .

Q. What experimental design principles apply to studying this compound’s bioactivity?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

  • In Vitro Assays : Screen against enzymatic targets (e.g., kinases) using fluorescence polarization or ELISA.
  • Control Experiments : Compare with analogs lacking the p-tolylthio or tosyl groups to isolate functional group contributions .
  • Statistical Analysis : Use ANOVA to validate dose-response data (p < 0.05).

Q. Table 2: Bioactivity Study Design

ParameterMethodReference
IC₅₀ DeterminationDose-response curves (GraphPad Prism)
SelectivityCounter-screening against related enzymes

Q. How to optimize reaction yields when scaling up synthesis?

Methodological Answer: Scale-up challenges include heat transfer and byproduct formation:

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., tosylation) to improve temperature control .
  • Catalyst Screening : Test alternatives to Et₃N (e.g., DMAP) for faster TsCl activation .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.